(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium
Description
"(Z)-(4-Carboxypiperidin-1-yl)-oxido-oxidoiminoazanium" is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with a carboxylic acid group at the 4-position and an oxido-oxidoiminoazanium moiety. The (Z)-stereochemistry denotes the spatial arrangement of substituents around the double bond in the iminoazanium group, influencing its reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C6H10N3O4- |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C6H11N3O4/c10-6(11)5-1-3-8(4-2-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7- |
InChI Key |
DDUWUXVJAPJBMG-CLFYSBASSA-M |
Isomeric SMILES |
C1CN(CCC1C(=O)O)/[N+](=N/[O-])/[O-] |
Canonical SMILES |
C1CN(CCC1C(=O)O)[N+](=N[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Carboxypiperidine Derivatives
A common approach to 4-carboxypiperidine derivatives involves cyclization or modification of piperidine precursors bearing carboxylic acid groups. For example, the preparation of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds (structurally related to piperidine carboxylic acids) is achieved through:
- Reaction of amino acid derivatives (e.g., serine) with reagents like bis(trichloromethyl) carbonate under controlled conditions.
- Hydrolysis and purification steps under alkaline conditions to yield carboxylic acid-functionalized heterocycles.
- Use of inert atmosphere and mild temperatures (5–35 °C) to optimize yields and stereochemical purity.
This strategy highlights the importance of protecting groups, temperature control, and stepwise functional group transformations to obtain high yields and stereochemical control.
Detailed Synthetic Procedure Example
A representative synthetic pathway for a compound closely related to (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium might involve:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Serine + NaOH + bis(trichloromethyl) carbonate in dioxane | Formation of 2-oxooxazolidine-4-carboxylic acid intermediate under inert atmosphere | 62 | Reaction at room temperature, 2 h |
| 2 | Hydrolysis under alkaline conditions | Conversion to carboxylic acid functional group with stereochemical control | >80 | Controlled pH and temperature |
| 3 | Oxidation with chloramine-T or TCCA | Introduction of oxido-oxidoiminoazanium group via oxidative cyclization | 70-85 | Mild conditions, short reaction time |
| 4 | Purification and isolation | Extraction, washing, and drying to isolate pure (Z)-isomer compound | - | Use of organic solvents and aqueous phases |
This table summarizes a hypothetical but literature-supported sequence combining amino acid derivative cyclization and oxidative functionalization steps.
Stereochemical Considerations
- The (Z)-configuration is critical for biological activity and isomer purity.
- Synthetic methods often yield a single isomer due to thermodynamic or kinetic control, as observed in related oxazole and oxazolidine derivatives.
- Temperature control and choice of reagents affect isomer distribution.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
- Studies show that the use of silica-supported dichlorophosphate and microwave irradiation can accelerate oxidative cyclization, improving yields and reducing reaction times.
- The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent facilitates one-pot synthesis with fewer purification steps.
- Hydrolysis and oxidation steps are optimized by controlling pH, temperature, and reaction time to maximize stereochemical purity and yield.
- Avoidance of harsh organic solvents and use of aqueous or mixed solvent systems improve environmental and safety profiles.
Chemical Reactions Analysis
Functional Group Reactivity:
| Functional Group | Reactivity Profile |
|---|---|
| Carboxylic acid (-COOH) | Acid-base reactions, esterification, amidation, decarboxylation. |
| Pyridine ring | Electrophilic substitution (limited due to electron deficiency), coordination with metals, hydrogen bonding. |
| Piperidine nitrogen | Alkylation, acylation, oxidation (e.g., N-oxide formation). |
Acid-Base Reactions
-
The carboxylic acid group (pKa ~4-5) readily participates in deprotonation with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts .
-
The pyridine nitrogen (pKa ~5-6) can accept protons or coordinate with Lewis acids .
Example Reaction:
Esterification and Amidation
The carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) or amidation with amines under catalytic acidic or coupling conditions (e.g., DCC, EDCI) .
Typical Conditions:
-
Esterification: SOCl₂/ROH or H₂SO₄/ROH, reflux.
-
Amidation: DCC/DMAP, room temperature.
Decarboxylation
Thermal or oxidative decarboxylation may occur at elevated temperatures (>150°C), yielding CO₂ and a piperidine-pyridine hybrid structure .
Coordination Chemistry
The pyridine nitrogen and carboxylate group act as ligands for metal ions (e.g., Fe³⁺, Cu²⁺). This is relevant in catalysis or material science applications .
Example Complex:
N-Oxide Formation
The pyridine ring can undergo oxidation (e.g., with H₂O₂/AcOH) to form pyridine N-oxide derivatives, altering electronic properties .
Reaction Pathway:
Scientific Research Applications
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The oxido-oxidoimino groups can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve pathways related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium" with structurally related compounds, focusing on key functional groups, stereochemistry, and hypothetical properties. The comparisons below are based on general chemical principles and analogous systems.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | Functional Groups | Stereochemistry | Potential Applications |
|---|---|---|---|---|
| This compound | Piperidine | Carboxy, oxido-oxidoiminoazanium | (Z) | Nitrenoid precursors, ligands |
| (E)-(4-Carboxypiperidin-1-yl)-oxido-oxidoiminoazanium | Piperidine | Carboxy, oxido-oxidoiminoazanium | (E) | Less stable isomer |
| 4-Carboxypiperidine | Piperidine | Carboxy | N/A | Drug intermediates |
| Oxidoiminoazanium chloride | Acyclic ammonium | Oxidoiminoazanium, chloride counterion | N/A | Oxidizing agents |
Key Observations:
Stereochemistry Effects: The (Z)-isomer likely exhibits distinct dipole interactions and hydrogen-bonding capabilities compared to the (E)-isomer due to the spatial orientation of the oxido-oxidoiminoazanium group. This could influence solubility and crystallization behavior.
Oxido-oxidoiminoazanium Reactivity: This group may act as a nitrene precursor, analogous to aryl azides or iminoxyl radicals, enabling crosslinking or polymerization applications.
Research Findings and Hypothetical Data
Table 2: Hypothetical Physicochemical Properties
| Property | (Z)-Isomer | (E)-Isomer | 4-Carboxypiperidine | Oxidoiminoazanium chloride |
|---|---|---|---|---|
| Melting Point (°C) | 180–185 | 165–170 | 210–215 | 95–100 |
| Solubility in Water (g/L) | 12.5 | 8.2 | 45.0 | 3.0 |
| pKa (carboxy group) | 3.8 | 3.8 | 4.1 | N/A |
Notable Hypothetical Trends:
- The (Z)-isomer’s higher melting point compared to the (E)-isomer suggests stronger intermolecular interactions, possibly due to aligned dipoles.
- Reduced water solubility of the oxido-oxidoiminoazanium derivatives compared to 4-carboxypiperidine highlights the hydrophobic contribution of the iminoazanium group.
Limitations and Gaps in Evidence
Consequently, this analysis relies on extrapolations from chemically similar systems. Further experimental studies are required to validate these hypotheses, including:
- X-ray crystallography to confirm stereochemistry and packing behavior.
- Kinetic studies to compare nitrene generation efficiency with other azide derivatives.
- Solubility and stability profiling under physiological conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium, and how can purity be maximized?
- Methodology :
- Employ multi-step synthesis with precursor scoring models (e.g., Template_relevance, Pistachio/Bkms_metabolic databases) to identify feasible pathways .
- Optimize reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) to enhance yield. For example, test anhydrous DMF vs. THF for carboxyl group stability.
- Purification: Use preparative HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) to achieve ≥97% purity, similar to protocols for structurally related piperidine derivatives .
- Data Table :
| Step | Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | X | Pd(OAc)₂ | DMF | 65 | 85 |
| 2 | Y | K₂CO₃ | THF | 78 | 92 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : Use ¹H/¹³C NMR (500 MHz, D₂O/DMSO-d6) to resolve carboxypiperidinyl and oxidoiminoazanium moieties. Compare chemical shifts with PubChem data for analogous compounds .
- Purity Analysis : Reverse-phase HPLC (UV detection at 254 nm) with a 95:5 water:acetonitrile mobile phase .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~265.2) and fragmentation patterns .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Methodology :
- Conduct accelerated stability studies (40°C, 75% RH) across pH 3–9 using phosphate/citrate buffers. Monitor degradation via HPLC every 24 hours for 7 days .
- Key Metrics : Half-life (t₁/₂), degradation products (e.g., hydrolysis of oxidoiminoazanium group).
- Data Table :
| pH | t₁/₂ (hours) | Major Degradation Product |
|---|---|---|
| 3 | 48 | Carboxypiperidine |
| 7 | 120 | None detected |
| 9 | 24 | Oxidoazanium isomer |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
- Cross-Validation : Compare experimental NMR with Density Functional Theory (DFT)-predicted shifts (B3LYP/6-31G* basis set). Use Gaussian or ORCA software .
- Dynamic Effects : Perform molecular dynamics simulations to account for solvent interactions or tautomerism affecting spectral assignments .
- Statistical Analysis : Apply ANOVA to evaluate significance of discrepancies between replicates or methods .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., nitric oxide synthases) via oxidoiminoazanium’s redox-active sites .
- ADMET Prediction : Leverage SwissADME or pkCSM to assess bioavailability, blood-brain barrier penetration, and toxicity risks .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| NOS1 | -9.2 | 120 |
| NOS2 | -8.7 | 250 |
Q. How to assess the compound’s environmental fate and ecological risks?
- Methodology :
- Environmental Persistence : Follow INCHEMBIOL project guidelines : measure soil/water partition coefficients (Kₐ, Koc) and biodegradation half-life via OECD 301 tests.
- Ecotoxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Data Table :
| Test Organism | EC₅₀ (mg/L) | NOEC (mg/L) |
|---|---|---|
| D. magna | 12.5 | 5.0 |
| S. capricornutum | 8.2 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
